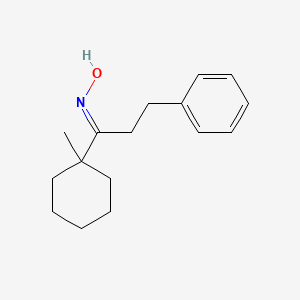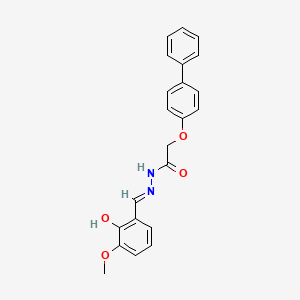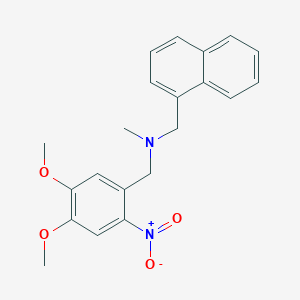![molecular formula C20H16ClNO2S B6037336 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B6037336.png)
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide, also known as CPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPTA is a member of the thioamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mécanisme D'action
The exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression and cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to exhibit a range of other biochemical and physiological effects. For example, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response. Furthermore, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to inhibit the growth of certain bacteria, making it a potential candidate for use as an antibacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide. One area of interest is the development of new 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide and to identify potential drug targets for cancer treatment. Finally, there is a need for more research on the potential antibacterial properties of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide and its derivatives, as this could lead to the development of new antibacterial agents.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide involves the reaction of 4-chlorobenzenethiol with 2-phenoxyphenylacetic acid in the presence of a suitable base. The resulting product, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide, is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-[(4-chlorophenyl)thio]-N-(2-phenoxyphenyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer treatment.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S/c21-15-10-12-17(13-11-15)25-14-20(23)22-18-8-4-5-9-19(18)24-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYLQCMRAYWNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)

![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B6037284.png)

![5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6037297.png)
![4-chloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B6037303.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
![1-(4-fluoro-3-methylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6037349.png)
![2-methoxy-2-phenyl-N-{1-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6037351.png)
![4-tert-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6037355.png)
![N-(5-chloro-2-methoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6037363.png)
